2-chloro-1-[3-(furan-2-yl)-7-(furan-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone
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Overview
Description
2-chloro-1-[3-(furan-2-yl)-7-(furan-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone is a complex organic compound with a molecular formula of C18H17ClN2O3 and a molecular weight of 344.79 g/mol . This compound is characterized by the presence of furan rings and a chloroacetyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-chloro-1-[3-(furan-2-yl)-7-(furan-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone involves multiple steps. The reaction conditions typically involve the use of organic solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion of reactants to the desired product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The chloroacetyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include organic solvents, acids, bases, and catalysts to facilitate the reaction processes. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-1-[3-(furan-2-yl)-7-(furan-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-1-[3-(furan-2-yl)-7-(furan-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the furan rings and chloroacetyl group play a crucial role in its activity .
Comparison with Similar Compounds
Similar compounds to 2-chloro-1-[3-(furan-2-yl)-7-(furan-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone include:
2-chloro-1-(furan-2-yl)ethan-1-one: A simpler compound with a similar chloroacetyl group but lacking the indazole core.
2-chloro-1-(furan-3-yl)ethan-1-one: Another related compound with the chloroacetyl group attached to a different position on the furan ring.
2-Chloro-1-(1-furan-2-ylmethyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone: A more complex compound with additional functional groups and a pyrrole ring.
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to different chemical and biological properties.
Properties
Molecular Formula |
C18H17ClN2O3 |
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Molecular Weight |
344.8 g/mol |
IUPAC Name |
2-chloro-1-[3-(furan-2-yl)-7-(furan-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone |
InChI |
InChI=1S/C18H17ClN2O3/c19-11-16(22)21-18(15-7-3-9-24-15)14-6-1-4-12(17(14)20-21)10-13-5-2-8-23-13/h2-3,5,7-10,14,18H,1,4,6,11H2 |
InChI Key |
SYSPYOPJPIGDEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(N(N=C2C(=CC3=CC=CO3)C1)C(=O)CCl)C4=CC=CO4 |
Origin of Product |
United States |
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